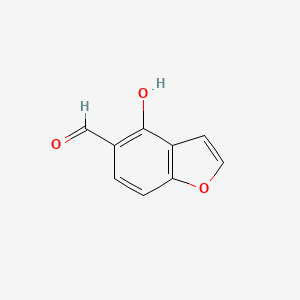

4-Hydroxy-1-benzofuran-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-5-6-1-2-8-7(9(6)11)3-4-12-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNVBBRZMYBRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313884 | |

| Record name | 4-Hydroxy-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59292-71-6 | |

| Record name | NSC278074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxy-1-benzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 4-Hydroxy-1-benzofuran-5-carbaldehyde and its Analogs

The synthesis of this compound and related benzofuran (B130515) structures is pivotal in medicinal chemistry due to their presence in various biologically active compounds. rsc.orgscienceopen.com A variety of synthetic strategies have been developed to construct the core benzofuran ring and introduce the required functional groups in the desired positions. These methods range from classical cyclization reactions to modern palladium-catalyzed cross-couplings, offering flexibility in substrate scope and reaction conditions.

Cyclization reactions are a cornerstone in the synthesis of the benzofuran nucleus. These methods typically involve the formation of the five-membered furan (B31954) ring by creating an ether linkage and a carbon-carbon bond, often starting from appropriately substituted phenols.

One common strategy is the intramolecular cyclization of α-aryloxy ketones. For instance, ketoesters derived from the acylation of o-hydroxyacetophenone can undergo intramolecular cyclization to yield benzofurans. jocpr.com Another approach involves the cyclodehydration of various α-aryloxy ketones, which can be catalyzed by transition metals like iridium(III) to produce multisubstituted benzofurans. organic-chemistry.org Similarly, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups can lead to the formation of benzofuranones, which are precursors to benzofurans. oregonstate.edu This method allows for a high degree of substitution with good regioselectivity. oregonstate.edu An efficient cascade cyclization strategy has also been developed using ortho-hydroxy α-aminosulfones as substrates to synthesize aminobenzofuran derivatives. mdpi.comsemanticscholar.org

A specific route to a key intermediate involves the reaction of isovanillin with ethynyl cyclopentanol, which forms an ether intermediate that subsequently cyclizes to produce 2-cyclopentyl-7-methoxy-1-benzofuran-4-carbaldehyde. jocpr.com

Table 1: Examples of Cyclization Reactions for Benzofuran Synthesis

| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| α-Aryloxy ketones | Iridium(III) complex | Substituted benzofurans | organic-chemistry.org |

| 3-Hydroxy-2-pyrones, Nitroalkenes | Trifluoroacetic acid (TFA) | Substituted benzofuranones | oregonstate.edu |

| o-Hydroxy α-aminosulfones, Bromo-diones | 4-Dimethylaminopyridine (DMAP) | Aminobenzofuran spiro-derivatives | mdpi.comsemanticscholar.org |

| Isovanillin, Ethynyl cyclopentanol | Not specified | 2-substituted-1-benzofuran-4-carbaldehyde | jocpr.com |

In many synthetic pathways leading to hydroxybenzofurans, a methoxy-substituted precursor is often used due to the wide availability of starting materials like vanillin or its isomers. The final step in these syntheses is the demethylation of the methoxy (B1213986) group to unveil the target hydroxyl group.

A common and potent method for cleaving aryl methyl ethers is the use of strong acids, such as hydroiodic acid (HI) in acetic acid. This approach has been successfully applied to the cyclization and simultaneous demethylation of 2-(2-Methoxyaryl)-1-arylethanone derivatives to yield 2-arylbenzofurans. jocpr.com Another established reagent for this transformation is boron tribromide (BBr₃), which is highly effective but requires careful handling. The choice of demethylating agent is crucial to ensure compatibility with other functional groups present in the molecule, such as the aldehyde group in the target compound, which can be sensitive to harsh reaction conditions.

The process of DNA demethylation in biological systems, while mechanistically different, highlights the importance of controlled removal of methyl groups. Active DNA demethylation is carried out by TET enzymes, which oxidize a methyl group, leading to its eventual removal and replacement with a hydrogen atom through the base excision repair pathway. mdpi.com

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. Several one-pot methods have been developed for the synthesis of benzofurans.

One notable approach involves a palladium-catalyzed Sonogashira cross-coupling reaction. This method allows for the synthesis of various benzofurans under ambient conditions from 2-chlorophenols and terminal alkynes. organic-chemistry.org Another strategy involves the heteroannulation of benzoquinones with cyclohexanones under acidic conditions, which proceeds without a specific coupling reagent to form benzofuran structures. dtu.dk Furthermore, a sequential synthesis can be employed where ortho-cinnamyl phenols are generated in situ from readily available alcohols and phenols, followed by a palladium-catalyzed oxidative annulation to yield functionalized 2-benzyl benzo[b]furans. organic-chemistry.org A one-pot method for synthesizing salicylaldehydes, which can be precursors for benzofurans, involves the borylation of benzaldehydes directed by a transient imine group, followed by hydroxylation. researchgate.net

Table 2: Selected One-Pot Syntheses for Benzofuran Derivatives

| Reaction Type | Key Reagents/Catalysts | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira Coupling/Cyclization | Palladium nanoparticles | 2-Chlorophenols, Alkynes | Substituted benzofurans | organic-chemistry.org |

| Heteroannulation | Acetic Acid (AcOH) | Benzoquinones, Cyclohexanones | Benzofuran systems | dtu.dk |

| Sequential Cinnamylation/Annulation | Palladium(II) chloride | Phenols, Cinnamyl alcohols | 2-Benzyl benzofurans | organic-chemistry.org |

The Wittig reaction is a powerful tool in organic synthesis, primarily for creating carbon-carbon double bonds. In the context of benzofuran synthesis, it can be applied intramolecularly to form the heterocyclic ring or to construct key precursors.

A notable application is the synthesis of 7-methoxy-2-alkyl/aryl-1-benzofuran-5-carboxaldehyde, an analog of the target compound. researchgate.net This synthesis starts from vanillin, which undergoes a series of reactions, including a Mannich reaction, to form a phosphonium salt. This key intermediate is then condensed with various aliphatic or aromatic acid chlorides in the presence of a base like triethylamine. This sequence constitutes an ester formation followed by an intramolecular Wittig reaction, which effectively constructs the benzofuran ring system with the desired substituents at the 2 and 5 positions. researchgate.net The crude product from this reaction often requires purification by column chromatography. researchgate.net

Palladium catalysis has revolutionized the synthesis of complex organic molecules, including benzofurans. These reactions offer high efficiency and functional group tolerance. nih.govunicatt.it

One prominent method is the coupling of terminal alkynes with iodobenzene derivatives that have an adjacent hydroxyl group. elsevier.es This alkyne coupling followed by an intramolecular addition sequence provides a general route to benzofuran derivatives under mild conditions. elsevier.es Another advanced strategy involves a palladium-catalyzed C–H activation/oxidation tandem reaction. This method synthesizes benzofurans from 2-hydroxystyrenes and iodobenzenes.

Palladium catalysis is also used for the functionalization of a pre-formed benzofuran ring. The Tsuji-Trost-type reaction, for example, allows for the nucleophilic substitution of benzofuran-2-ylmethyl acetates with various nitrogen, sulfur, oxygen, and carbon nucleophiles. nih.govunicatt.it This protocol is highly versatile for preparing a range of 2-substituted benzo[b]furans. nih.govunicatt.it The choice of the palladium catalyst and ligand system is critical for the success of these transformations. unicatt.it

Table 3: Overview of Palladium-Catalyzed Reactions for Benzofuran Synthesis

| Reaction Name/Type | Substrates | Catalyst/Ligand System | Key Transformation | Reference |

|---|---|---|---|---|

| Sonogashira/Annulation | 2-Iodophenols, Terminal alkynes | Pd(II) acetate, TPPS, CuI | C-C coupling followed by intramolecular cyclization | elsevier.es |

| C-H Activation/Oxidation | 2-Hydroxystyrenes, Iodobenzenes | Palladium catalyst | C-H functionalization and C-O bond formation | |

| Tsuji-Trost-type Reaction | Benzofuran-2-ylmethyl acetates, Nucleophiles | [Pd(η³-C₃H₅)Cl]₂/XPhos or Pd₂(dba)₃/dppf | Nucleophilic substitution at the 2-methyl position | nih.govunicatt.it |

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comname-reaction.com The reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and an acid chloride like phosphoryl chloride (POCl₃). chemistrysteps.comjk-sci.com This iminium salt is a weak electrophile that readily reacts with activated aromatic rings. nrochemistry.com

For the synthesis of this compound, 4-hydroxy-1-benzofuran would be an ideal substrate. The hydroxyl group at the 4-position is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The formylation is expected to occur regioselectively at the adjacent, sterically accessible 5-position.

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the benzofuran ring, followed by the restoration of aromaticity. A subsequent aqueous workup hydrolyzes the resulting iminium intermediate to yield the final aryl aldehyde. name-reaction.com This reaction is highly valuable for introducing the carbaldehyde group onto the benzofuran scaffold in a single, efficient step. The reaction works well for various heterocycles, with the relative reactivity being pyrrole > furan > thiophene. jk-sci.com

Oxidation Reactions of Methylbenzofuran Derivatives

The oxidation of methyl groups on the benzofuran ring system represents a potential, though not widely documented, route to the corresponding carbaldehydes. In principle, the target molecule, this compound, could be synthesized from a 4-hydroxy-5-methyl-1-benzofuran precursor. This transformation would require a selective oxidation of the methyl group without affecting the sensitive phenolic hydroxyl group or the furan ring. Various oxidizing agents could be employed for such a transformation, with the choice of reagent being critical to achieving the desired chemoselectivity. While the biomimetic oxidation of other methylbenzofurans, such as 2-methylbenzofuran and 3-methylbenzofuran, has been studied, specific examples detailing the oxidation of a 5-methyl group in a 4-hydroxybenzofuran are not prevalent in the literature. This suggests that other synthetic strategies may be more efficient or higher yielding for this particular substitution pattern.

Cascade and Domino Condensation Reactions

Cascade and domino reactions offer an elegant and efficient approach to the synthesis of complex molecular architectures from simple starting materials in a single pot. These reactions minimize waste and purification steps, making them attractive for green chemistry applications. The synthesis of the benzofuran core of this compound can be envisioned through a cascade or domino condensation strategy. Such a process would likely involve the formation of the furan ring fused to the benzene (B151609) ring in a sequential manner. While numerous cascade reactions have been developed for the synthesis of various benzofuran derivatives, a specific cascade or domino reaction that directly yields the 4-hydroxy-5-carbaldehyde substitution pattern has not been explicitly detailed in the reviewed literature. However, the general principles of cascade reactions in benzofuran synthesis suggest that a carefully designed sequence of intramolecular cyclizations and condensations could potentially lead to this target molecule.

Precursor Chemistry and Starting Materials for Benzofuran Carbaldehydes

The synthesis of this compound can be approached from various precursors, with the most logical strategies involving either the construction of the benzofuran ring system with the desired functionalities pre-installed or the functionalization of a pre-existing 4-hydroxy-1-benzofuran core.

One plausible synthetic route would involve the formylation of 4-hydroxy-1-benzofuran. Several classic organic reactions are suitable for the introduction of an aldehyde group onto a phenol ring. These include the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions.

Reimer-Tiemann Reaction : This reaction employs chloroform and a strong base to achieve ortho-formylation of phenols. wikipedia.orgwikipedia.org Application of these conditions to 4-hydroxy-1-benzofuran would be expected to introduce the carbaldehyde group at the C5 position, which is ortho to the hydroxyl group and activated by it.

Duff Reaction : The Duff reaction utilizes hexamine as the formylating agent in an acidic medium, and it also favors ortho-formylation of phenols. wikipedia.org This method could be another viable option for the synthesis of the target compound from 4-hydroxy-1-benzofuran.

Vilsmeier-Haack Reaction : This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. chemistrysteps.comjk-sci.com Given the electron-donating nature of the hydroxyl group, 4-hydroxy-1-benzofuran would be a suitable substrate for this transformation.

Another strategic approach involves the construction of the benzofuran ring from acyclic precursors that already contain the necessary substituents or their precursors. For instance, a plausible synthesis could start from 2,5-dihydroxybenzaldehyde . Reaction of this precursor with a suitable C2-synthon, such as chloroacetaldehyde or its equivalent, under basic conditions could lead to the formation of the furan ring through an initial O-alkylation followed by an intramolecular cyclization and dehydration.

| Starting Material | Reagents | Potential Product |

| 4-Hydroxy-1-benzofuran | Chloroform, NaOH | This compound |

| 4-Hydroxy-1-benzofuran | Hexamine, Acid | This compound |

| 4-Hydroxy-1-benzofuran | POCl₃, DMF | This compound |

| 2,5-Dihydroxybenzaldehyde | Chloroacetaldehyde, Base | This compound |

Chemical Reactivity and Derivatization of the this compound Scaffold

The aldehyde group at the C5 position of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

General Reaction Scheme for Schiff Base Formation:

| Amine (R-NH₂) | Product |

| Aniline | N-((4-hydroxy-1-benzofuran-5-yl)methylene)aniline |

| Benzylamine | 1-((4-hydroxy-1-benzofuran-5-yl)methyl)-N-phenylmethanamine |

| Ethanolamine | 2-(((4-hydroxy-1-benzofuran-5-yl)methylene)amino)ethanol |

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from aldehydes or ketones. synarchive.com This one-pot reaction involves the initial formation of a Schiff base (or an enamine), which is then reduced in situ to the corresponding amine. synarchive.com Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can be crucial, especially when other reducible functional groups are present in the molecule.

The application of reductive amination to this compound with a variety of primary and secondary amines would provide a straightforward route to a diverse range of N-substituted aminomethyl-benzofuran derivatives. These products could be of interest for their potential biological activities.

General Reaction Scheme for Reductive Amination:

| Amine (R¹R²NH) | Reducing Agent | Product |

| Ammonia | NaBH₃CN | (4-Hydroxy-1-benzofuran-5-yl)methanamine |

| Methylamine | NaBH(OAc)₃ | 1-(4-Hydroxy-1-benzofuran-5-yl)-N-methylmethanamine |

| Dimethylamine | NaBH₄ | 1-(4-Hydroxy-1-benzofuran-5-yl)-N,N-dimethylmethanamine |

Reactions Involving the Aldehyde Group

Condensation Reactions

The presence of a carbaldehyde group on the this compound molecule makes it an excellent substrate for condensation reactions, which are fundamental carbon-carbon bond-forming strategies in organic synthesis. These reactions primarily involve the electrophilic aldehyde reacting with a nucleophile, typically a carbanion or enolate, followed by a dehydration step to yield an α,β-unsaturated system. Two notable examples of such transformations are the Claisen-Schmidt and Knoevenagel condensations.

Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base or acid catalyst to form a chalcone or a related α,β-unsaturated ketone. scispace.comnih.gov For this compound, a typical reaction would involve its treatment with an acetophenone derivative in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). nih.govnih.gov The base deprotonates the α-carbon of the ketone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzofuran carbaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to furnish a benzofuran-containing chalcone derivative. These chalcones are recognized as important scaffolds in medicinal chemistry. scispace.com

Knoevenagel Condensation: This condensation occurs between an aldehyde and a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as piperidine (B6355638) or an ammonium salt. researchgate.netorientjchem.org Active methylene compounds suitable for this reaction include malononitrile, ethyl cyanoacetate, and diethyl malonate. nih.govbanglajol.info The reaction of this compound with an active methylene compound, for instance, malononitrile, would proceed via the formation of a nucleophilic carbanion from the methylene compound, which then adds to the aldehyde. Subsequent dehydration yields a substituted olefin. orientjchem.orgbanglajol.info These products serve as versatile intermediates for the synthesis of various heterocyclic compounds and other complex molecules. researchgate.net

The table below summarizes representative reactants and typical catalysts for these condensation reactions.

| Reaction Type | Reactant for this compound | Typical Catalyst | Product Type |

| Claisen-Schmidt | Acetophenone, Substituted Acetophenones | NaOH, KOH | Benzofuran-chalcone |

| Knoevenagel | Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate | Piperidine, Urea | Benzofuranylidene derivative |

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group at the C4 position of the benzofuran ring is a key site for chemical modification, primarily through etherification and esterification reactions. These transformations are crucial for altering the molecule's polarity, solubility, and biological activity.

Etherification (O-Alkylation): The hydroxyl group can be converted into an ether linkage through various O-alkylation methods. A classic approach is the Williamson ether synthesis, where the phenol is first treated with a base (e.g., sodium hydride or potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ether. Another strategy involves domino reactions, such as a Michael-O-alkylation sequence, where the phenoxide participates in a conjugate addition followed by an intramolecular alkylation.

Esterification: The hydroxyl group can also be acylated to form esters. This is typically achieved by reacting the this compound with an acylating agent like an acid chloride or an acid anhydride in the presence of a base. A common procedure is the Schotten-Baumann reaction, which uses an acyl chloride and an aqueous base. Alternatively, reaction with an acid anhydride, often with a catalyst like pyridine or a Lewis acid, also affords the corresponding ester. These ester derivatives can serve as protecting groups or as prodrugs in medicinal applications.

Halogenation Reactions

Halogenation of the this compound scaffold involves electrophilic aromatic substitution on the benzene portion of the benzofuran nucleus. The position of substitution is directed by the combined electronic effects of the existing substituents: the hydroxyl group, the formyl (aldehyde) group, and the fused furan ring.

The hydroxyl group is a strongly activating, ortho-, para-directing group. The furan oxygen also contributes to the activation of the benzene ring. Conversely, the carbaldehyde group is a deactivating, meta-directing group. The interplay of these effects governs the regioselectivity of halogenation. Given the powerful activating nature of the hydroxyl group, electrophilic attack is most likely to occur at the positions ortho and para to it. The C7 position is ortho to the hydroxyl group and the C5 position, bearing the aldehyde, is para. The C3 position of the furan ring is also susceptible to electrophilic attack.

Common halogenating agents include elemental bromine (Br₂) or chlorine (Cl₂) in a suitable solvent, often with a Lewis acid catalyst, although the highly activated ring may not require one. N-Bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are also effective reagents for milder halogenation. The precise conditions can be tailored to control the extent of halogenation, from mono- to poly-substituted products. For instance, bromination would be expected to occur preferentially at the C7 position, which is activated by the adjacent hydroxyl group.

Functional Group Interconversions on the Benzofuran Nucleus

The aldehyde and hydroxyl groups on this compound are amenable to various functional group interconversions, enabling the synthesis of a diverse range of derivatives. solubilityofthings.comorganic-synthesis.comvanderbilt.edu

Oxidation of the Aldehyde: The formyl group can be oxidized to a carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (KMnO₄) or chromic acid can be used, although care must be taken to avoid degradation of the sensitive benzofuran ring system. Milder and more selective reagents are often preferred, such as silver oxide (Tollens' reagent) or pyridinium chlorochromate (PCC) under specific conditions. The resulting 4-hydroxy-1-benzofuran-5-carboxylic acid is a valuable synthetic intermediate.

Reduction of the Aldehyde: The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group). Sodium borohydride (NaBH₄) is a common and effective reagent for this purpose, as it is mild enough not to reduce other functional groups like the aromatic ring or potential ester groups. nih.gov The reaction is typically carried out in an alcoholic solvent like methanol or ethanol, yielding 4-hydroxy-5-(hydroxymethyl)benzofuran. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could also be used but may require protection of the phenolic hydroxyl group. imperial.ac.uk

The table below outlines common reagents for these transformations.

| Transformation | Functional Group Change | Typical Reagent(s) | Product |

| Oxidation | -CHO → -COOH | Silver Oxide (Ag₂O), KMnO₄ | 4-Hydroxy-1-benzofuran-5-carboxylic acid |

| Reduction | -CHO → -CH₂OH | Sodium Borohydride (NaBH₄) | 4-Hydroxy-5-(hydroxymethyl)benzofuran |

These synthetic methodologies highlight the chemical versatility of this compound, making it a valuable building block for the creation of a wide array of more complex molecules with potential applications in various fields of chemical science.

Spectroscopic Analysis of this compound Fails to Yield Specific Data

A comprehensive search for spectroscopic data on the chemical compound this compound has concluded without yielding the specific experimental values required for a detailed analysis. Despite targeted searches across scientific databases and chemical literature for its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, no specific data sets for this particular isomer could be located.

The investigation aimed to provide a detailed structural elucidation and functional group analysis based on the established outline. This would have involved the interpretation of Proton NMR (¹H-NMR), Carbon-13 NMR (¹³C-NMR), and DEPT-135 NMR for assigning the chemical structure, IR spectroscopy for identifying key functional groups, mass spectrometry for determining molecular weight and fragmentation, and UV-Vis spectroscopy for analyzing electronic transitions.

While general spectroscopic characteristics of the benzofuran class of compounds are well-documented, and data for isomeric structures such as 6-hydroxy-1-benzofuran-5-carbaldehyde and 7-hydroxy-1-benzofuran-5-carbaldehyde (B13297253) are available, these cannot be accurately extrapolated to the this compound isomer due to the significant influence of substituent positioning on spectral outcomes.

The absence of primary literature detailing the synthesis and subsequent characterization of this compound means that the specific data tables and detailed research findings requested cannot be provided at this time. Further empirical research and publication are required to fully characterize this compound.

Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state material. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of a molecule's structure and its physical properties.

Despite extensive searches of crystallographic databases, specific single-crystal X-ray diffraction data for 4-Hydroxy-1-benzofuran-5-carbaldehyde is not publicly available at this time. Therefore, a detailed table of its crystallographic parameters cannot be provided.

However, analysis of closely related benzofuran (B130515) derivatives allows for a general understanding of the expected structural features. For instance, the crystal structure of (E)-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-3-carbaldehyde, a more complex benzofuran, reveals a monoclinic crystal system with the space group P21/n. Current time information in Cambridgeshire, GB.researchgate.net This suggests that this compound would also likely crystallize in a common crystal system, with its planar benzofuran core influencing the packing of the molecules in the crystal lattice. The presence of the hydroxyl and carbaldehyde groups would be expected to facilitate the formation of intermolecular hydrogen bonds, which would play a significant role in stabilizing the crystal structure.

Integration of Spectroscopic and Computational Data for Structural Confirmation

In the absence of single-crystal X-ray data, the combination of spectroscopic techniques and computational chemistry serves as a powerful alternative for structural elucidation. This integrated approach is widely used to confirm the structures of novel compounds.

For benzofuran derivatives, this typically involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS) to provide initial structural information. This experimental data is then corroborated by theoretical calculations, most commonly using Density Functional Theory (DFT).

DFT calculations can predict the optimized geometry of the molecule, as well as its spectroscopic properties. For example, theoretical ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies can be calculated and compared with the experimental spectra. A high degree of correlation between the experimental and computed data provides strong evidence for the proposed molecular structure. This methodology has been successfully applied to various benzofuran derivatives to establish their chemical structures. cam.ac.uk

Furthermore, computational analysis can offer insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), which are not directly accessible from experimental spectroscopic data alone. This combined approach provides a comprehensive understanding of the molecule's structure and reactivity.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to understand the intrinsic properties of molecules like those based on the benzofuran (B130515) core.

The electronic properties of a molecule are fundamental to its chemical reactivity and stability. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations are used to determine these energy levels and map the electron density distribution. For instance, in a DFT study of the closely related 4-hydroxybenzaldehyde, the HOMO-LUMO energy gap was calculated to be approximately 5.01 eV, indicating significant chemical stability. mdpi.com Similar studies on other benzofuran derivatives also utilize HOMO-LUMO analysis to predict stability and charge transfer properties. semanticscholar.orgsci-hub.se

Molecular Electrostatic Potential (MESP) surfaces, derived from DFT calculations, are also used to visualize charge distribution. These plots identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), offering a visual guide to the molecule's reactive sites. mdpi.comsci-hub.se

| Parameter | Description | Significance in Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the capacity to donate an electron. Higher energy suggests a better electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the capacity to accept an electron. Lower energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. mdpi.com |

| Charge Density | Distribution of electronic charge across the molecule. | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites. semanticscholar.org |

This table provides a general overview of DFT-derived electronic parameters and their significance.

DFT calculations go beyond static electronic properties to predict a molecule's behavior in chemical reactions. By analyzing global and local reactivity descriptors, researchers can forecast how a molecule will interact with other reagents. physchemres.org For example, the distribution of charge density on a benzofuran derivative was used to predict that a nucleophilic attack would preferentially occur at the C7 position, a finding that was later confirmed by experimental results. semanticscholar.org

The use of quantum-chemical descriptors in Quantitative Structure-Activity Relationship (QSAR) studies is another key application. physchemres.org DFT can calculate various descriptors that are then correlated with the biological activity of a series of compounds. This approach helps in building predictive models that guide the synthesis of derivatives with enhanced activity. physchemres.org

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to structure-based drug design, allowing scientists to screen virtual libraries of compounds against a specific biological target to identify potential inhibitors.

For the benzofuran scaffold, molecular docking has been instrumental in identifying and optimizing inhibitors for various targets. In one study, derivatives of benzofuran were evaluated as quorum sensing inhibitors against P. aeruginosa. Docking simulations into the ligand-binding domain of the PqsR protein revealed promising interactions with key amino acid residues, helping to rationalize the observed biological activity. nih.gov Similarly, docking was used to guide the elaboration of a benzofuran hit fragment targeting the bacterial virulence factor DsbA. latrobe.edu.au A related compound, 5-Hydroxy-2-(4-hydroxy-phenyl)-benzofuran-7-carbaldehyde, has been documented to have inhibitory activity against human Estrogen receptors, with IC50 values of 263 nM for the alpha subtype and 6.60 nM for the beta subtype. bindingdb.org This data highlights the potential for specific benzofuran derivatives to act as potent and selective ligands.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes of the complex and the stability of the ligand's binding pose. nih.gov

MD simulations are used to validate docking results and to assess the stability of predicted interactions. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to ensure the complex remains stable throughout the simulation. nih.govnih.gov For benzofuran derivatives designed as P. aeruginosa quorum sensing inhibitors, MD analysis showed that the most promising compounds exhibited superior binding characteristics and dynamic stabilization compared to the native inhibitor. nih.gov These simulations can reveal subtle but crucial conformational adjustments and water-mediated interactions that are not apparent from static docking poses, thereby providing a more accurate picture of the binding event.

Quantum Chemical Calculations in Support of Experimental Findings

Quantum chemical calculations, including but not limited to DFT, provide a theoretical foundation to explain and support experimental observations. acs.org These calculations can accurately compute a range of molecular properties, such as relative energies between isomers, reaction energies, and thermodynamic properties, often with "chemical accuracy" (within 1 kcal/mol of experimental values). acs.orgnih.gov

For instance, when a chemical synthesis could potentially yield multiple isomers, quantum calculations can determine the total energy of each possible product. The isomer with the lower computed energy is predicted to be the more stable and, therefore, the more likely product. semanticscholar.org This was demonstrated in the synthesis of a complex benzofuran derivative where calculations confirmed the high stability of the observed product over another expected structure. semanticscholar.org Furthermore, theoretical calculations of spectroscopic data, such as NMR chemical shifts or vibrational frequencies, can be compared with experimental spectra to confirm the structure of a newly synthesized compound. semanticscholar.orgnih.gov

Structure-Based Drug Design Principles Applied to Benzofuran Scaffolds

Structure-Based Drug Design (SBDD) is a rational drug discovery approach that relies on the knowledge of a biological target's three-dimensional structure. The benzofuran scaffold has proven to be a versatile starting point for SBDD campaigns. mdpi.com Its rigid, flat structure and the ability to easily introduce substituents at various positions make it an attractive core for developing inhibitors. mdpi.comresearchgate.net

The process often begins with the identification of a "fragment" hit—a small molecule, like a simple benzofuran, that shows weak but efficient binding to the target. latrobe.edu.au Using computational methods like molecular docking and X-ray crystallography, researchers determine how this fragment binds. latrobe.edu.aunih.gov This information then guides the "elaboration" of the scaffold, where new chemical groups are added to the core to create additional favorable interactions with the target protein, thereby increasing binding affinity and specificity. nih.gov This strategy has been successfully applied to develop benzofuran-based inhibitors for targets like the bacterial virulence factor DsbA and the P. aeruginosa quorum sensing receptor PqsR. nih.govnih.gov MD simulations and binding free energy calculations are often employed in later stages to refine lead compounds and predict their potency before synthesis. nih.govnih.gov

In Vitro Biological Activities and Pharmacological Profiling of 4 Hydroxy 1 Benzofuran 5 Carbaldehyde Derivatives

Antimicrobial Activity

Benzofuran (B130515) derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new treatments for infectious diseases. researchgate.netnih.gov The antimicrobial efficacy of these compounds often depends on the type and position of substituents on the benzofuran core. rsc.org For instance, the presence of halogens, nitro, and hydroxyl groups at positions 4, 5, or 6 is often considered essential for potent antibacterial activity. rsc.org

Derivatives of the benzofuran nucleus have shown notable efficacy against various Gram-positive bacteria. In one study, hydrophobic benzofuran analogs bearing an aryl substituent at the C-3 position linked by a methanone (B1245722) group exhibited favorable antibacterial activities, with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 3.12 µg/mL against organisms including Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), and Bacillus subtilis. nih.gov Another study reported that a mesitylene (B46885) substituted benzofuran derivative showed activity against S. aureus. rsc.org

Similarly, 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives have been tested against Gram-positive microorganisms, demonstrating interesting activity comparable to commercial antibiotics. nih.gov Specifically, these compounds were active against Bacillus subtilis, Bacillus cereus, Micrococcus luteus, and Staphylococcus aureus. nih.gov Research into 5-phenyl-1-benzofuran-2-yl derivatives also revealed antimicrobial activities with MIC values between 0.001-0.5 µg/mL. rsc.org One derivative, in particular, showed favorable activity against B. subtilis with an MIC80 of 0.78 mg/mL. rsc.org

| Derivative Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Hydrophobic benzofuran analogs | Staphylococcus aureus | 0.39-3.12 µg/mL | nih.gov |

| Hydrophobic benzofuran analogs | Methicillin-resistant S. aureus (MRSA) | 0.39-3.12 µg/mL | nih.gov |

| Hydrophobic benzofuran analogs | Bacillus subtilis | 0.39-3.12 µg/mL | nih.gov |

| 5-phenyl-1-benzofuran-2-yl derivative | Bacillus subtilis | 0.78 mg/mL (MIC80) | rsc.org |

| Mesitylene substituted benzofuran derivative | Staphylococcus aureus | 75 µg/mL | rsc.org |

| Benzofuran carbohydrazide (B1668358) derivative | Staphylococcus aureus | 26 mm (Inhibition Zone at 25 µg/mL) | rsc.org |

| Benzofuran carboxylic acid derivative | Streptococcus pyogenes | 23 mm (Inhibition Zone) | rsc.org |

The antibacterial spectrum of benzofuran derivatives extends to Gram-negative bacteria. Studies have shown that certain derivatives possess significant inhibitory effects against clinically relevant pathogens. For example, synthesized benzofuran carbohydrazide derivatives displayed excellent activity against Escherichia coli, with an inhibition zone of 27 mm at a concentration of 25 µg/mL, which was superior to the standard drug norfloxacin. rsc.org Another benzofuran carboxylic acid derivative showed remarkable activity against Pseudomonas aeruginosa, with an inhibition zone of 21 mm. rsc.org

Further research into quinoxalino/benzofuran-pyrazole derivatives identified compounds with good activity against E. coli, P. aeruginosa, and Salmonella typhi. rsc.org Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring attached to the pyrazole (B372694) moiety, such as ortho-hydroxyl or nitro groups and para-methoxy groups, resulted in the best antibacterial activity against Gram-negative bacteria. rsc.org Additionally, a benzofuranone derivative was found to be particularly effective in inhibiting the growth of Klebsiella pneumoniae, with a low MIC of 0.39 µg/mL. rsc.org Hydrophobic benzofuran analogs also showed efficacy against E. coli, with MIC80 values in the range of 0.39-3.12 µg/mL. nih.gov

| Derivative Class | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| Hydrophobic benzofuran analogs | Escherichia coli | 0.39-3.12 µg/mL | nih.gov |

| Benzofuranone derivative | Klebsiella pneumoniae | 0.39 µg/mL | rsc.org |

| Benzofuran carbohydrazide derivative | Escherichia coli | 27 mm (Inhibition Zone at 25 µg/mL) | rsc.org |

| Benzofuran carboxylic acid derivative | Pseudomonas aeruginosa | 21 mm (Inhibition Zone) | rsc.org |

| Quinoxalino/benzofuran-pyrazole derivatives | E. coli, P. aeruginosa, S. typhi | Good Activity | rsc.org |

Benzofuran derivatives have demonstrated significant potential as antifungal agents, often showing greater potency against fungi than bacteria. rsc.org A number of studies have highlighted their efficacy against a range of pathogenic fungi. For instance, certain benzofuran derivatives exhibited potent activity against Candida albicans, with MIC values as low as 75 µg/mL, equivalent to the standard drug griseofulvin. rsc.org Other research found that hydrophobic benzofuran analogs were active against C. albicans. nih.gov The combination of an unsubstituted benzylidene and a chloro-disubstituted benzofuran ring was shown to enhance activity against C. albicans. rsc.org

The antifungal spectrum also includes Aspergillus species and Cryptococcus neoformans. One derivative showed high potency against organisms such as Aspergillus fumigatus. rsc.org The search for novel antifungals has led to the investigation of benzofuran derivatives against C. neoformans, a significant cause of morbidity in immunocompromised individuals. researchgate.netpreprints.org One such derivative was found to completely stop the growth of C. neoformans at a concentration of 20 mM. researchgate.net Paeonol, a compound related to this class, showed an MIC of 250 μg/mL against both C. albicans and C. neoformans. nih.gov Furthermore, some benzimidazole (B57391) derivatives have demonstrated high activity against C. albicans and A. niger. nih.gov

| Derivative Class/Compound | Fungal Species | Activity (MIC) | Source |

|---|---|---|---|

| Mesitylene substituted benzofuran derivative | Candida albicans | 75 µg/mL | rsc.org |

| Paeonol | Candida albicans | 250 µg/mL | nih.gov |

| Paeonol | Cryptococcus neoformans | 250 µg/mL | nih.gov |

| Benzofuran derivative | Cryptococcus neoformans | 20 mM (complete growth arrest) | researchgate.net |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide | Candida albicans | Highly Active | nih.gov |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide | Aspergillus niger | Highly Active | nih.gov |

Tuberculosis remains a major global health threat, necessitating the development of new therapeutic agents. elsevierpure.com Benzofuran and related heterocyclic derivatives have emerged as a promising area of research for novel antitubercular drugs. rsc.org A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov In another study, N-substituted pyrazoline derivatives were tested for their anti-mycobacterial activity against INH-resistant M. tuberculosis, with one compound identified as the most active agent, showing a minimum inhibitory concentration of 0.96 µg/mL. nih.gov

Research into (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives also yielded compounds with significant potential. elsevierpure.com These compounds were evaluated for their ability to inhibit the M. tuberculosis H37Rv strain, with the most promising derivative demonstrating an MIC of 0.8 µg/ml. elsevierpure.com

| Derivative Class | Target | Activity (MIC) | Source |

|---|---|---|---|

| N-substituted pyrazoline derivative | INH-resistant M. tuberculosis | 0.96 µg/mL | nih.gov |

| (E)-5-(4-{(E)-[(2-nitrophenyl) methylidene] amino} phenyl)-1,3,4-oxadiazole-2-thiol derivative | M. tuberculosis H37Rv | 0.8 µg/ml | elsevierpure.com |

| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides | M. tuberculosis H37Rv | Active | nih.gov |

Protozoan diseases, such as Chagas disease caused by Trypanosoma cruzi, affect millions of people worldwide, and current treatments have significant limitations. mdpi.comnih.gov Benzofuran derivatives have been explored as a source of new antiprotozoal agents. mdpi.com Synthetic dihydrobenzofuran neolignans were evaluated against T. cruzi, with one compound displaying high activity against the amastigote forms of the parasite, with an IC50 value of 3.26 µM, similar to the reference drug benznidazole. mdpi.com In silico studies suggested that these compounds may act by destabilizing the tubulin-microtubule dynamics of the parasite. mdpi.com

Other studies have investigated related heterocyclic compounds. Benzoylthiourea derivatives have shown selective antiprotozoal activity against T. cruzi, inhibiting the proliferation of both epimastigotes and amastigotes. nih.gov Additionally, 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives have been screened for their trypanocidal activity, with several compounds showing submicromolar IC50 values against T. b. rhodesiense. mdpi.com

| Derivative Class | Protozoan | Activity (IC50) | Source |

|---|---|---|---|

| Synthetic dihydrobenzofuran neolignan (DBN 1) | Trypanosoma cruzi (Y strain amastigotes) | 3.26 µM | mdpi.com |

| Synthetic dihydrobenzofuran neolignans (DBNs 1-4) | Trypanosoma cruzi (Tulahuen lac-Z strain) | 7.96 to 21.12 µM | mdpi.com |

| Benzoylthiourea derivatives (BTU-1, BTU-2, BTU-3) | Trypanosoma cruzi | Selective Activity | nih.gov |

| 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazole derivative (18c) | T. b. rhodesiense | Submicromolar | mdpi.com |

Antitumor/Antiproliferative Activity

The benzofuran scaffold is a key component of many compounds with potent antitumor and antiproliferative activities. rsc.orgresearchgate.net Research has focused on synthesizing and evaluating various derivatives for their efficacy against different cancer cell lines. A series of new benzofuran derivatives containing a heterocyclic substituent at the C-2 position were synthesized and tested against the human liver carcinoma cell line (HEPG2). researchgate.net The results showed that all synthesized compounds were more potent than the standard drug 5-fluorouracil, with one compound being the most active, showing an IC50 of 12.4 µg/mL. researchgate.net

Structure-activity relationship (SAR) analyses have provided insights into the structural requirements for anticancer activity. nih.gov The addition of halogens like bromine to the benzofuran ring can significantly increase cytotoxic activity. nih.gov For example, a brominated derivative of 5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone showed remarkable cytotoxicity against K562 and HL60 leukemia cells with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov Hybrid molecules, such as benzofuran-chalcone and benzofuran-triazole hybrids, have also emerged as potent cytotoxic agents. rsc.orgnih.gov Furthermore, 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivatives have demonstrated a significant inhibitory effect on the proliferation of a rat thyroid cell line, suggesting a potential cytostatic effect. researchgate.net

| Derivative Class | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| 2-substituted benzofuran derivative (3f) | Human Liver Carcinoma (HEPG2) | 12.4 µg/mL | researchgate.net |

| Brominated benzofuran derivative (1) | Human Chronic Leukemia (K562) | 5 µM | nih.gov |

| Brominated benzofuran derivative (1) | Human Acute Leukemia (HL60) | 0.1 µM | nih.gov |

| Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone (32) | Human Ovarian Cancer (A2780) | 12 µM | rsc.org |

| 3H-spiro[1-benzofuran-2,1'-cyclohexane] derivative (Filifolinone 2) | Rat Thyroid (UCHT1) | Inhibition at ≥ 25 µM | researchgate.net |

Cytotoxicity Assays Against Specific Cancer Cell Lines (e.g., K562, PC3, SW620, Caki 1, HepG2, Colo-38)

Derivatives of the benzofuran nucleus have demonstrated selective cytotoxicity against a range of human cancer cell lines. The antiproliferative effects are often evaluated using the MTT assay, which measures cell viability.

Recent studies on newly synthesized 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives revealed varied cytotoxic potential across several cancer cell lines. nih.gov Notably, all tested benzofuran derivatives, including brominated compounds, were found to be non-toxic to human renal cell carcinoma (Caki-1) cells, with IC50 values exceeding 100 µM. nih.gov However, two specific derivatives, compounds 6 and 8 , exhibited selective and potent cytotoxic action against chronic myelogenous leukemia (K562) cells while showing no toxic effects on normal human keratinocytes (HaCaT). nih.gov

Further research into benzofuran-isatin conjugates showed that while many derivatives had weak to moderate growth inhibition, one compound (5d ) displayed excellent activity against nearly all of the 55 cancer cell lines in the NCI panel. nih.gov Benzofuran–chalcone hybrids have also been investigated, with some showing pro-apoptotic activity in colorectal cancer cell lines like SW620. researchgate.net Similarly, benzofuran hydrazones have been reported to inhibit the growth of erythroleukemia K562 and Colo-38 melanoma cells in the micromolar to sub-micromolar concentration range. researchgate.net

Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have also been assessed. mdpi.comresearchgate.net Compound 7 showed the most promising activity against lung cancer (A549) cells, while compound 8 was significantly active against both A549 and liver cancer (HepG2) cells. researchgate.net The cytotoxic activity of these two compounds was also tested against prostate (PC3) and colon (SW480, SW620, HCT116) cancer cell lines. mdpi.com

The table below summarizes the cytotoxic activities (IC50 values) of selected benzofuran derivatives against various cancer cell lines.

Table 1: Cytotoxicity (IC50 in µM) of Benzofuran Derivatives Against Cancer Cell Lines

| Derivative Type | Compound | K562 | PC3 | SW620 | Caki-1 | HepG2 | Colo-38 | Reference |

|---|---|---|---|---|---|---|---|---|

| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one | Compound 6 | 17.0 ± 0.9 | >100 | 80.0 ± 2.1 | >100 | - | - | nih.gov |

| 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one | Compound 8 | 18.0 ± 1.1 | 60.0 ± 1.8 | 70.0 ± 1.9 | >100 | - | - | nih.gov |

| Halogenated Benzofuran Carboxylate | Compound 8 | - | >100 | >100 | - | 43.14 ± 1.21 | - | mdpi.comresearchgate.net |

| Benzofuran Hydrazone | - | Active | - | - | - | - | Active | researchgate.net |

Note: A '-' indicates that data was not available in the cited sources.

Apoptosis Induction Studies

A primary mechanism through which benzofuran derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com Studies have shown that these compounds can trigger apoptosis through various cellular pathways.

For instance, a novel benzofuran lignan (B3055560) derivative known as Benfur was found to induce cell death in Jurkat T-lymphocyte cells. nih.gov Other derivatives, such as ACDB and BL-038, have been shown to induce apoptosis in human chondrosarcoma cells by causing mitochondrial dysfunction and endoplasmic reticulum (ER) stress. nih.govmdpi.comoncotarget.com This process often involves the activation of caspases, a family of protease enzymes essential for apoptosis. nih.govmdpi.com The pro-apoptotic effects of BL-038 are mediated by the intrinsic mitochondrial pathway, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3. mdpi.com

In colorectal cancer cell lines SW620 and HT29, a benzofuran-isatin conjugate (Compound 5a) provoked apoptosis in a dose-dependent manner. frontiersin.org This was associated with an increase in the level of cleaved PARP, a key indicator of apoptosis. researchgate.net Similarly, studies on 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives (6 and 8 ) confirmed their pro-apoptotic properties in K562 leukemia cells through Caspase-Glo 3/7 and Annexin V-FITC assays. nih.govresearchgate.net The induction of apoptosis is often linked to the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-dependent pathways. mdpi.comfrontiersin.org

Cell Cycle Modulation

In addition to inducing apoptosis, benzofuran derivatives can modulate the cell cycle, a critical process for cell growth and proliferation. nih.govencyclopedia.pub Disruption of the cell cycle can halt the division of cancer cells, preventing tumor growth.

A novel benzofuran lignan, Benfur, was reported to arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle, which subsequently leads to apoptosis. nih.gov This G2/M arrest is a common mechanism for anticancer agents. tandfonline.com Further studies on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate showed that they also induce cell cycle arrest. mdpi.com Specifically, compound 7 caused a G2/M phase arrest in HepG2 cells, while compound 8 led to arrest at the S and G2/M phases in A549 cells. mdpi.comresearchgate.net

Other research has identified 3-(piperazinylmethyl)benzofuran derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.com Inhibition of CDK2 by these compounds resulted in cell cycle arrest at the G2/M phase in Panc-1 pancreatic cancer cells. tandfonline.com

Inhibition of Pro-inflammatory Cytokine Secretion (e.g., IL-6)

Chronic inflammation is a known contributor to cancer development and progression, and pro-inflammatory cytokines like Interleukin-6 (IL-6) play a crucial role in this process. Several benzofuran derivatives have demonstrated the ability to inhibit the production of these cytokines.

A series of 2-arylbenzofuran analogues were evaluated for their ability to inhibit nitric oxide (NO) and IL-6 in LPS-stimulated Raw264.7 macrophage cells. nih.govdntb.gov.ua Among these, a derivative named DK-1014 showed notable inhibitory activity on both IL-6 and NO production. nih.gov In another study, two derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one (6 and 8 ) were found to significantly inhibit the release of IL-6 in K562 leukemia cells. nih.govresearchgate.net Compound 6 reduced IL-6 levels by 50%, while compound 8 caused a 40% reduction. nih.gov

Furthermore, halogenated benzofuran carboxylate derivatives have also been shown to decrease IL-6 secretion in cancer cells, with a particularly strong effect observed in HepG2 cells. mdpi.com Compound 8 decreased IL-6 production by 87% in HepG2 cells, highlighting its potent anti-inflammatory potential. mdpi.comresearchgate.net

Antioxidant Activity

Benzofuran derivatives are recognized for their antioxidant properties, which allow them to counteract oxidative stress, a condition implicated in various diseases, including cancer. researchgate.netnih.govresearchgate.net Their ability to scavenge free radicals and modulate cellular redox states is a key aspect of their pharmacological profile. nih.govnih.gov

Radical Scavenging Assays (e.g., DPPH, FRAP, ORAC)

The antioxidant capacity of benzofuran derivatives is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. ijpsjournal.comarabjchem.org These tests measure the ability of a compound to donate an electron or hydrogen atom to neutralize free radicals. nih.govijpsjournal.com

Studies on various synthesized benzofuran derivatives have consistently shown significant radical scavenging activity. researchgate.net For example, a series of benzofuran-thiazole derivatives demonstrated antioxidant effects in the DPPH assay. ijpsjournal.com The antioxidant mechanisms of phenolic 2-phenyl-benzofurans, such as moracin C, are believed to involve electron transfer (ET) and hydrogen ion (H+) transfer processes. nih.gov

The table below presents data from DPPH and FRAP assays for a series of benzofuran hydrazone derivatives, illustrating their antioxidant potential relative to standard antioxidants.

Table 2: Antioxidant Activity of Benzofuran Hydrazone Derivatives

| Compound | DPPH (% Inhibition at 10 µg/mL) | FRAP (mmol Fe2+/g) | Reference |

|---|---|---|---|

| 3 | 20.3 ± 0.9 | 108.9 ± 3.1 | researchgate.net |

| 4 | 24.5 ± 0.8 | 106.6 ± 2.9 | researchgate.net |

| 5 | 45.7 ± 1.1 | 185.7 ± 4.2 | researchgate.net |

| 6 | 30.1 ± 1.0 | 250.3 ± 5.3 | researchgate.net |

| 7 | 55.4 ± 1.5 | 390.8 ± 6.8 | researchgate.net |

| 8 | 48.9 ± 1.2 | 280.4 ± 5.9 | researchgate.net |

| Ascorbic Acid (Standard) | 95.2 ± 2.1 | - | researchgate.net |

| Trolox (Standard) | - | 450.1 ± 7.5 | researchgate.net |

Data represents mean ± SEM from multiple experiments.

Reactive Oxygen Species (ROS) Modulation in Cellular Systems

Beyond simple chemical assays, the antioxidant and pro-oxidant effects of benzofuran derivatives have been studied within cellular systems. Reactive oxygen species (ROS) can have a dual role; at low levels, they are signaling molecules, but at high levels, they cause oxidative damage and can trigger apoptosis. nih.govmdpi.com

Some benzofuran derivatives act as pro-oxidants in cancer cells, increasing ROS levels to induce cell death. nih.govmdpi.com For example, derivatives 6 and 8 from the 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one series were shown to increase ROS levels in K562 leukemia cells in a time-dependent manner, which is believed to contribute to their pro-apoptotic activity. researchgate.netmdpi.com Similarly, the derivative Moracin N was found to trigger ROS generation in lung cancer cells, leading to both apoptosis and autophagy. frontiersin.orgnih.gov

Conversely, in other contexts, benzofuran derivatives can act as protective antioxidants. A study on a novel benzofuran derivative, BL-038, showed that it induces apoptosis in human chondrosarcoma cells through a mechanism involving ROS production and subsequent mitochondrial dysfunction. mdpi.comnih.gov This highlights the ability of these compounds to modulate ROS levels to achieve a therapeutic effect. mdpi.com

Anti-inflammatory Activity

Benzofuran derivatives are recognized for their potential as anti-inflammatory agents. mdpi.comjchps.com Research has shown that these compounds can target key pathways and mediators involved in the inflammatory response. mdpi.comnih.gov Various synthetic benzofuran derivatives have been developed and evaluated for their ability to mitigate inflammation. mdpi.comijbcp.com

A study focused on new heterocyclic/benzofuran hybrids, designed through molecular hybridization, screened these compounds for their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. mdpi.com Several of the synthesized benzofuran–piperazine hybrids demonstrated a dose-dependent inhibition of NO overproduction. mdpi.com Among the tested compounds, one particular benzofuran-piperazine derivative (designated as 5d) was identified as the most potent agent, capable of reducing NO levels in the stimulated cells back to normal levels with an IC50 value of 52.23 ± 0.97 μM, while showing low cytotoxicity. mdpi.com Other research has explored the docking of benzofuran derivatives onto the active site of the cyclooxygenase-2 (COX-2) enzyme, a critical target for many non-steroidal anti-inflammatory drugs (NSAIDs), finding that many of the synthesized compounds showed good interactions with the enzyme's active site amino acids. nih.gov

Table 1: Inhibitory Effect of Selected Benzofuran-Piperazine Hybrids on NO Production in LPS-Induced RAW 264.7 Cells

| Compound | Concentration (μM) | Inhibition of NO Production (%) | IC50 (μM) |

|---|---|---|---|

| 5d | 20 | Data not specified | 52.23 ± 0.97 |

| 40 | Data not specified | ||

| 80 | Data not specified (reduces NO to normal levels) | ||

| 5f | 20 | Data not specified | > 80 |

| 40 | Data not specified | ||

| 80 | Data not specified | ||

| 6a | 20 | Data not specified | > 80 |

| 40 | Data not specified | ||

| 80 | Data not specified |

Antiviral Activity (e.g., Anti-Hepatitis C Virus Activity)

The benzofuran scaffold has proven to be a valuable template for the development of potent antiviral agents, particularly against the Hepatitis C Virus (HCV). acs.orgnih.gov High-throughput screening of large small-molecule libraries identified a class of benzofuran compounds as effective HCV inhibitors. nih.gov

Subsequent optimization and structure-activity relationship (SAR) studies led to the design of a 45-compound library to fully explore the anti-HCV potential. acs.orgnih.gov These studies revealed that substitutions at the C2, C3, and C5 positions of the benzofuran ring are critical for inhibitory activity. nih.gov An aryl or heteroaryl group at the C5-position was found to be important for activity in the HCV-Luciferase assay. nih.gov While various substitutions at the C2-position were well-tolerated and could impart nanomolar potency, any replacement of the propargyl alcohol group at the C3-position resulted in a complete loss of activity. nih.gov This optimization campaign successfully identified several compounds with potent inhibition of HCV (EC50 < 100 nM), low cytotoxicity (CC50 > 25 µM), and an excellent selectivity index of over 371-fold. acs.orgnih.gov Other studies have also reported benzofuran derivatives with activity against different viruses, such as respiratory syncytial virus and influenza A virus. nih.gov

Table 2: Anti-HCV Activity of Selected Benzofuran Derivatives

| Compound | HCV-Luc EC50 (μM) | Cytotoxicity CC50 (μM) | Selectivity Index (CC50/EC50) |

|---|---|---|---|

| 10{13} | < 100 nM (Potent) | > 25 | > 371 |

| 10{21} | < 100 nM (Potent) | > 25 | > 371 |

| 4{1} (lacks C5-substituent) | Inactive | Not applicable | Not applicable |

| 4{2}-4{5} (C5-morpholine) | Inactive | Not applicable | Not applicable |

EC50: Half maximal effective concentration. CC50: Half maximal cytotoxic concentration. Data synthesized from findings in acs.orgnih.gov.

Other Investigated In Vitro Pharmacological Activities of Benzofuran Derivatives

Beyond the aforementioned activities, the versatile benzofuran structure has been explored for a range of other therapeutic applications.

Benzofuran derivatives have been investigated for their potential in managing hyperglycemia, a hallmark of diabetes mellitus. nih.govnih.gov A series of benzofuran-based chromenochalcones were synthesized and evaluated for their in vitro antidiabetic activity in L-6 skeletal muscle cells. nih.gov Several of these compounds were found to significantly stimulate glucose uptake in the muscle cells. nih.gov The mechanism of action for some benzofuran derivatives has also been linked to the inhibition of aldose reductase, an enzyme implicated in diabetic complications. google.comgoogle.com A patent for benzofuran derivatives noted that all tested compounds showed 50% inhibition against rat lens aldose reductase at concentrations ranging from 10⁻⁸ to 10⁻⁶ M. google.com

Table 3: Glucose Uptake Stimulatory Effects of Benzofuran-Based Chromenochalcones in L-6 Myotubes

| Compound | Glucose Uptake (%) at 1 μM |

|---|---|

| 16 | 125.6 ± 3.1 |

| 18 | 121.2 ± 2.9 |

| 21 | 132.4 ± 3.5 |

| 22 | 128.9 ± 3.2 |

| 24 | 140.1 ± 3.8 |

| 31 | 123.7 ± 3.0 |

| 35 | 126.5 ± 3.3 |

Data from nih.gov. Results are expressed as a percentage relative to the control.

The analgesic potential of benzofuran derivatives has been demonstrated, particularly through the study of natural products. nih.govnih.gov An investigation into the bioactive compounds from Cortex Mori Radicis (mulberry root bark) led to the isolation of several benzofuran-type stilbenes. nih.govresearchgate.net Three of these compounds, moracin O, moracin P, and moracin R, which showed significant neuroprotective effects, were also evaluated for analgesic activity using an acetic acid-induced writhing test in mice. nih.govresearchgate.net Moracin O and moracin P, which possess cyclic structural features, demonstrated remarkable inhibition of pain, with inhibition ratios of 98% and 95%, respectively. nih.govresearchgate.net Moracin R, with an acyclic structure, showed moderate inhibition. researchgate.net

Table 4: Analgesic Effects of Benzofuran-Type Stilbenes on Acetic Acid-Induced Pain

| Compound | Inhibition Ratio (%) |

|---|---|

| Moracin O (5) | 98% |

| Moracin R (7) | 76% |

| Moracin P (8) | 95% |

| Paracetamol (Positive Control) | 95% |

Data from nih.govresearchgate.net.

Researchers have identified benzofuran derivatives as promising candidates for orally active bone anabolic agents to treat conditions like osteoporosis. jst.go.jpnih.gov In one study, various synthesized benzofuran derivatives were examined for their effects on osteoblast differentiation in mouse mesenchymal stem cells. jst.go.jpnih.gov The compound 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d) exhibited potent activity in promoting osteoblast differentiation, which was assessed by measuring the increase in alkaline phosphatase (ALP) activity. jst.go.jp The osteoblastogenic activity of this compound is suggested to be mediated by the suppression of cyclin-dependent kinase 8 (CDK8). jst.go.jpnih.gov Another study designed novel benzofuran-dihydropyridine hybrids and found that a specific compound (compound 21) significantly enhanced ALP production and mineralized nodule formation in vitro, key steps in osteogenesis. nih.gov This effect was linked to the stimulation of BMP2 (Bone Morphogenetic Protein-2) synthesis in osteoblast cells. nih.gov

Table 5: Osteoblast Differentiation-Promoting Activity of Selected Benzofuran Derivatives

| Compound | Mechanism/Effect | Key Finding |

|---|---|---|

| 23d | CDK8 Inhibition | Potent osteoblast differentiation-promoting activity (EC200 for ALP activity) jst.go.jpnih.gov |

| 21 | BMP2 Synthesis Stimulation | Significantly enhanced ALP production and mineralized nodule formation nih.gov |

EC200: Concentration for 200% increase in activity.

The benzofuran scaffold is considered a "privileged" structure in the development of neuroprotective agents, particularly for neurodegenerative conditions like Alzheimer's disease. frontiersin.org Derivatives have been shown to act through multiple mechanisms to protect neuronal cells. frontiersin.orgnih.gov

One key strategy in Alzheimer's therapy is the inhibition of cholinesterases (ChEs) to increase acetylcholine (B1216132) levels in the brain. mdpi.com A study of benzofuran derivatives isolated from Cortex Mori Radicis evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Several 2-arylbenzofuran derivatives showed potent and selective inhibitory activity against BChE, with Cathafuran C being the most potent, exhibiting an IC50 value of 2.5 µM and a Ki value of 1.7 µM. mdpi.com

Other studies have demonstrated that benzofuran derivatives can protect neurons from excitotoxicity. nih.govnih.gov Novel benzofuran-2-carboxamide (B1298429) derivatives were shown to protect primary cultured rat cortical cells from NMDA-induced cell damage. nih.govresearchgate.net Furthermore, benzofuran-containing compounds have been shown to exert neuroprotective effects by reducing oxidative stress markers, modulating apoptosis-related proteins, and increasing levels of neuroprotective factors like brain-derived neurotrophic factor (BDNF). nih.govmdpi.com

Table 6: Cholinesterase Inhibitory Activity of 2-Arylbenzofuran Derivatives

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| Cathafuran A | > 100 | 32.8 ± 3.5 |

| Cathafuran B | > 100 | 15.2 ± 1.8 |

| Cathafuran C (14) | > 100 | 2.5 ± 0.3 |

| Mulberrofuran B | > 100 | 12.7 ± 1.5 |

| Mulberrofuran J | > 100 | 20.1 ± 2.6 |

| Galantamine (Positive Control) | 0.4 ± 0.1 | 35.3 ± 4.1 |

Data from mdpi.com. IC50: Half maximal inhibitory concentration.

Anti-Alzheimer's Potential

The multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. Benzofuran derivatives have emerged as a promising class of compounds in the search for new anti-Alzheimer's agents. frontiersin.org Their neuroprotective effects are attributed to several mechanisms, including the inhibition of key enzymes and the modulation of pathological protein aggregation. frontiersin.orgresearchgate.net

Research has demonstrated that benzofuran scaffolds can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov A deficiency in acetylcholine is a well-established hallmark of AD, contributing to cognitive decline. nih.gov By inhibiting these enzymes, benzofuran derivatives can help restore cholinergic neurotransmission.

Furthermore, benzofuran compounds have been identified as inhibitors of the aggregation of amyloid-beta (Aβ) peptides, a key event in the formation of amyloid plaques in the brains of AD patients. researchgate.net Some derivatives have also been shown to interfere with the aggregation of tau protein, which forms neurofibrillary tangles, another pathological hallmark of AD. researchgate.net

A study on natural and semi-synthesized benzofuran derivatives investigated their in vitro acetylcholinesterase inhibition. nih.gov The findings highlighted that compounds with a benzofuran core showed moderate to potent inhibitory activity. nih.gov Khellin, a natural benzofuran, and its derivatives demonstrated notable efficacy. nih.gov

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Khellin (1a) | Acetylcholinesterase | 102.4 ± 5.72 µM | nih.gov |

| Khellin derivative (2a) | Acetylcholinesterase | > 500 µM | nih.gov |

| Khellin derivative (3a) | Acetylcholinesterase | > 500 µM | nih.gov |

| Visnagin derivative (1b) | Acetylcholinesterase | 565.75 ± 4.17 µM | nih.gov |

| Visnagin derivative (1c) | Acetylcholinesterase | > 500 µM | nih.gov |

| Visnagin derivative (2b) | Acetylcholinesterase | > 500 µM | nih.gov |

| Visnagin derivative (3b) | Acetylcholinesterase | > 500 µM | nih.gov |

In addition to direct enzyme inhibition, some 2-arylbenzofuran derivatives have demonstrated immunomodulatory effects, capable of switching microglia from a pro-inflammatory to a neuroprotective phenotype. nih.gov One particular 3-aminobenzofuran derivative, compound 5f, which contains a 2-fluorobenzyl moiety, has shown potent inhibitory activity against both AChE and BuChE and also demonstrated efficacy against Aβ-aggregation. nih.gov

Antihypertensive Activity

Benzofuran derivatives have been investigated for their potential as antihypertensive agents, with some compounds exhibiting significant blood pressure-lowering effects. nih.govmdpi.com One study focused on a series of newly synthesized benzofuran, benzopyran, and furanochromone derivatives, evaluating their hypotensive and antiarrhythmic activities. nih.gov

The research identified a specific benzofuran derivative as being particularly active. nih.gov This highlights the potential of the benzofuran scaffold in the development of new treatments for hypertension. nih.govnih.gov

| Compound Derivative | Activity | Reference |

|---|---|---|

| 2-acetyl-3-methyl-6-methoxy-7-(2'hydroxy-3'-isopropylaminopropoxy)benzofuran | Most active benzofuran derivative for hypotensive effects | nih.gov |

Antiarrhythmic Activity

The benzofuran nucleus is a core component of several compounds with established antiarrhythmic properties. ijbcp.com Amiodarone, a well-known antiarrhythmic drug, is a notable example of a benzofuran derivative used in clinical practice. researchgate.net

A study investigating new benzofuran, benzopyran, and furanochromone derivatives explored their potential as antiarrhythmic agents. nih.gov The research identified 2-acetyl-3-methyl-6-methoxy-7-(2'hydroxy-3'-isopropylaminopropoxy)benzofuran as the most active benzofuran derivative with antiarrhythmic properties. nih.gov This finding underscores the value of the benzofuran scaffold in the design of novel antiarrhythmic drugs. nih.gov

| Compound Derivative | Activity | Reference |

|---|---|---|

| 2-acetyl-3-methyl-6-methoxy-7-(2'hydroxy-3'-isopropylaminopropoxy)benzofuran | Most active benzofuran derivative for antiarrhythmic effects | nih.gov |

Structure Activity Relationship Sar Studies and Molecular Mechanisms of Action

Correlating Structural Modifications with Changes in Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective therapeutic agents. For the benzofuran (B130515) scaffold, research has elucidated several key structural determinants of bioactivity.

The position and electronic properties of substituents on the benzofuran ring system are critical in defining the activity and selectivity of its derivatives. nih.govresearchgate.net